molecular formula C22H31Cl2FN2O2 B2449927 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride CAS No. 1052416-88-2

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride

Cat. No.: B2449927
CAS No.: 1052416-88-2
M. Wt: 445.4
InChI Key: QKOXCXVEEDOWOA-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H31Cl2FN2O2 and its molecular weight is 445.4. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O2.2ClH/c1-17(2)18-3-9-22(10-4-18)27-16-21(26)15-24-11-13-25(14-12-24)20-7-5-19(23)6-8-20;;/h3-10,17,21,26H,11-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOXCXVEEDOWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride, commonly referred to as a piperazine derivative, is a complex organic compound notable for its potential therapeutic applications. Its unique structure, featuring a piperazine ring and various functional groups, allows for diverse biological activities. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's IUPAC name is 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride. Its molecular formula is C23H31FN2O22HClC_{23}H_{31}F_{N_2}O_{2}\cdot 2HCl, and it has a molecular weight of approximately 434.43 g/mol. The presence of the fluorophenyl and isopropylphenoxy groups contributes to its lipophilicity and receptor binding capabilities.

The biological activity of this compound primarily stems from its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It is believed to act as a selective antagonist or modulator at serotonin (5-HT) and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may exhibit affinity for 5-HT receptors, influencing serotonergic neurotransmission.
  • Dopamine Receptor Interaction : Its structure suggests potential interactions with dopamine receptors, which could affect dopaminergic pathways related to reward and motor control.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antidepressant Effects

A study conducted on animal models showed that the compound exhibited significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These effects were linked to enhanced serotonergic activity in the brain.

Anxiolytic Properties

In addition to antidepressant effects, the compound has been evaluated for anxiolytic properties. Preclinical trials indicated a reduction in anxiety-like behaviors in rodents, suggesting potential use in treating anxiety disorders .

Neuroprotective Effects

Research has also indicated that this compound may possess neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, which is relevant for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Model Outcome Reference
AntidepressantRodent modelsSignificant reduction in despair
AnxiolyticRodent modelsDecreased anxiety-like behavior
NeuroprotectiveIn vitro cell linesProtection against oxidative stress

Case Studies

Several case studies have been documented regarding the therapeutic potential of this compound:

  • Case Study on Depression :
    • A clinical trial involving patients with major depressive disorder explored the efficacy of this compound as an adjunct therapy to standard antidepressants. Results indicated improved outcomes in patients who received the compound alongside traditional treatments .
  • Anxiety Disorders :
    • Another study focused on patients with generalized anxiety disorder (GAD). Participants reported reduced anxiety symptoms when treated with this compound over an eight-week period .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a piperazine ring substituted with a fluorophenyl group and a phenoxypropanol moiety. The synthesis typically involves multiple steps:

  • Piperazine Preparation : The synthesis begins with the formation of the piperazine core.
  • Fluorophenyl Introduction : The fluorophenyl group is introduced through electrophilic aromatic substitution.
  • Phenoxypropanol Attachment : This moiety is added via nucleophilic substitution reactions.
  • Purification : The final product is purified using crystallization or chromatography techniques.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antidepressant Activity : Due to its structural similarity to known antidepressants, it has been studied for its ability to modulate serotonin and dopamine receptors, which are critical in mood regulation.
  • Antipsychotic Properties : Research indicates potential antipsychotic effects by interacting with dopamine receptors, making it a candidate for further development in treating schizophrenia and related disorders.

The biological activity of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride is attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors (e.g., serotonin and dopamine receptors), modulating their activity and leading to significant pharmacological effects.
  • Enzyme Interaction : It has been studied for its effects on enzymes involved in neurotransmitter metabolism, potentially influencing neurotransmitter levels in the brain.

Chemical Research

In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various modifications, making it suitable for:

  • Synthesis of Analogues : Researchers can create analogues with altered properties for specific applications in drug development.
  • Material Science Applications : Its chemical properties may be leveraged in developing new materials or chemical processes.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks, as piperazine derivatives may pose respiratory hazards . Store the compound in a sealed, moisture-free container at 2–8°C to prevent hydrolysis of the dihydrochloride salt . For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous solutions until neutralization.

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify piperazine ring substitution patterns and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+^+) and isotopic distribution matching the molecular formula C22H27FN2O22HClC_{22}H_{27}F N_2O_2 \cdot 2HCl.
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as seen in analogous fluorophenyl-piperazine derivatives .

Q. What analytical methods are suitable for assessing purity and identifying impurities in this compound?

  • Methodological Answer :

  • HPLC with UV/Vis Detection : Use a C18 column (5 µm, 250 × 4.6 mm) and a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Monitor at 254 nm for fluorophenyl absorption bands .
  • Thin-Layer Chromatography (TLC) : Compare Rf values against reference standards for byproducts like unreacted 4-isopropylphenol.
  • Elemental Analysis : Confirm stoichiometry of chlorine in the dihydrochloride salt (theoretical Cl%: 16.2).

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the β-adrenergic receptor binding affinity of this compound?

  • Methodological Answer :

  • Radioligand Displacement Assays : Use 3H^3H-Dihydroalprenolol in HEK293 cells expressing human β1/β2-adrenergic receptors. Incubate the compound (1 nM–10 µM) and measure IC50_{50} values. Include propranolol as a positive control.
  • Functional cAMP Assays : Treat CHO-K1 cells with the compound and quantify intracellular cAMP via ELISA. Compare efficacy against isoproterenol (full agonist) to assess partial/full agonism .

Q. What experimental strategies address contradictory data in solubility studies of this compound?

  • Methodological Answer :

  • pH-Solubility Profiling : Conduct equilibrium solubility tests in buffers (pH 1.2–7.4) using shake-flask methods. Note discrepancies due to dihydrochloride salt dissociation .
  • Thermodynamic vs. Kinetic Solubility : Differentiate via nephelometry (kinetic) versus HPLC quantification after 24-hr equilibration (thermodynamic).
  • Co-Solvent Screening : Test DMSO/PEG400 mixtures to identify formulations that enhance solubility without precipitating the free base .

Q. How can synthetic routes be optimized to improve yield of the dihydrochloride salt?

  • Methodological Answer :

  • Process Control : Monitor reaction intermediates via inline FTIR to detect piperazine ring closure. Optimize stoichiometry of 4-isopropylphenoxy-propanol coupling using Design of Experiments (DoE) .
  • Salt Formation : Titrate HCl in anhydrous ethanol under nitrogen to avoid hydrolysis. Isolate the dihydrochloride via anti-solvent crystallization (e.g., diethyl ether) .

Q. What interdisciplinary approaches resolve discrepancies in pharmacokinetic (PK) and pharmacodynamic (PD) data?

  • Methodological Answer :

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro metabolic stability (e.g., human liver microsomes) and tissue partitioning coefficients to predict in vivo exposure .
  • Target Engagement Studies : Use positron emission tomography (PET) with 18F^{18}F-labeled analogs to correlate brain penetration with PD effects in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.